

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate comprehensive literature review

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Compound of Interest

Compound Name: Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

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An In-depth Technical Guide on **Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate**

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This bicyclic system, an isostere of purine, is a key building block in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the existing literature on a specific derivative, **ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate**, focusing on its synthesis, chemical properties, and the biological potential of its structural class. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid compound at room temperature, typically appearing as a white to light yellow solid[1][2]. It is characterized by the chemical formula $C_9H_{10}N_4O_2$ and a molecular weight of approximately 206.20 g/mol [3][4]. Detailed identifiers and computed properties are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate	[3]
CAS Number	1260169-02-5	[1][3]
Molecular Formula	C ₉ H ₁₀ N ₄ O ₂	[3][4]
Molecular Weight	206.20 g/mol	[3]
Physical Form	White to Yellow Solid	[1]
Purity	Typically available at 95-97% purity	[1][4]
InChI Key	FKBUOZSNISVNHI-UHFFFAOYSA-N	[3]
SMILES	<chem>CCOC(=O)C1=C2N=CC=CN2N=C1N</chem>	[3]
Storage Conditions	2-8°C, keep in dark place, inert atmosphere	[1]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]

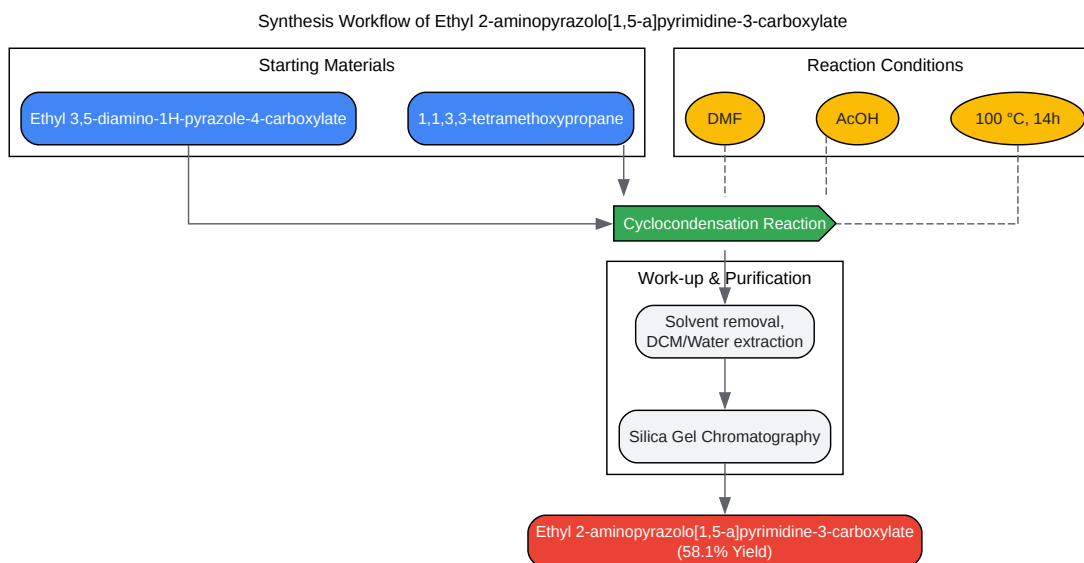
Synthesis and Experimental Protocols

The synthesis of **ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate** is most commonly achieved through a cyclocondensation reaction. A detailed experimental protocol has been reported involving the reaction of a diamino pyrazole precursor with a tetramethoxypropane derivative.

Experimental Protocol: Synthesis

A specific synthetic method has been detailed as follows[2]:

- Reactants: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (5.00 g, 29.38 mmol) and 1,1,3,3-tetramethoxypropane (14.50 mL, 88.15 mmol) are combined in dimethylformamide (DMF, 80 mL).
- Catalyst: Acetic acid (AcOH, 0.34 mL, 5.88 mmol) is added as a catalyst.
- Reaction Conditions: The reaction mixture is stirred at 100 °C for 14 hours.
- Work-up: After the reaction is complete, the solvent is removed by vacuum concentration. The resulting residue is partitioned between dichloromethane (DCM, 50 mL) and water (50 mL). The aqueous phase is further extracted with DCM (3 x 100 mL).
- Purification: The combined organic phases are washed with brine (100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum. The crude product is then purified by silica gel column chromatography using a mixture of methanolic ammonia (7 M) and DCM (1:100 v/v) as the eluent.
- Yield: This process affords the final product, **ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate**, as a light yellow solid with a reported yield of 58.1% (3.52 g)[2].



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Synthesis of the target compound.

Spectroscopic Data

Characterization of the compound relies on standard spectroscopic methods. The reported data confirms the structure of the target molecule.

Data Type	Values	Source
¹ H NMR	(400 MHz, CDCl ₃): δ (ppm) 8.60 (dd, J=4.40 Hz, 1.76 Hz, 1H), 8.46 (dd, J=6.76 Hz, 1.76 Hz, 1H), 6.86 (dd, J=6.72 Hz, 4.40 Hz, 1H), 4.50 (q, J=7.08 Hz, 2H), 1.47 (t, J=7.08Hz, 3H).	[2]
Mass Spec	(ESI, cation) m/z: 207.1 [M+H] ⁺	[2]

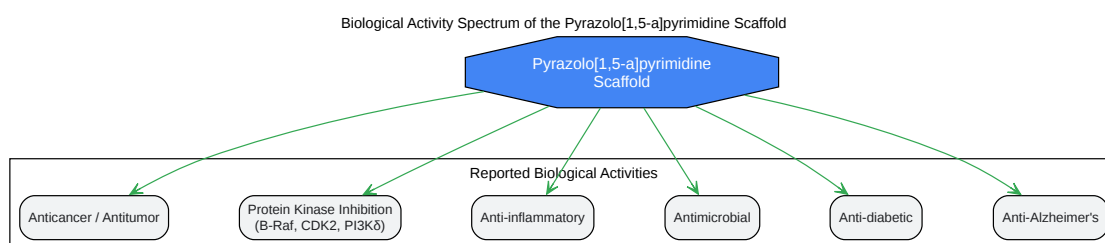
Biological Activities and Potential Applications

While specific biological activity data for **ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate** is limited in the public domain, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent bioactive molecules. Derivatives of this core structure have been extensively explored and have demonstrated a broad spectrum of pharmacological activities. This suggests that the title compound is a valuable intermediate for creating diverse libraries of potential drug candidates[5][6].

Key therapeutic areas where this scaffold has shown promise include:

- **Anticancer Activity:** Numerous derivatives have been synthesized and evaluated for their antitumor properties, showing activity against various cancer cell lines such as human colon tumor (HCT116) and breast cancer (MCF-7)[7][8][9].
- **Kinase Inhibition:** The scaffold is particularly prominent in the design of protein kinase inhibitors. Specific targets include B-Raf, CDK2, TRKA, and PI3Kδ, which are critical in cancer-related signaling pathways[10][11][12][13].
- **Anti-inflammatory Effects:** Compounds based on this core have been investigated as anti-inflammatory agents, showing potential in modulating inflammatory responses[14][15].
- **Antimicrobial Properties:** The scaffold has been utilized to develop agents with antibacterial and antifungal activities[16][17][18].

- Other Activities: Research has also pointed towards potential applications as anti-diabetic, anti-Alzheimer's, and anti-arthritic agents[9].

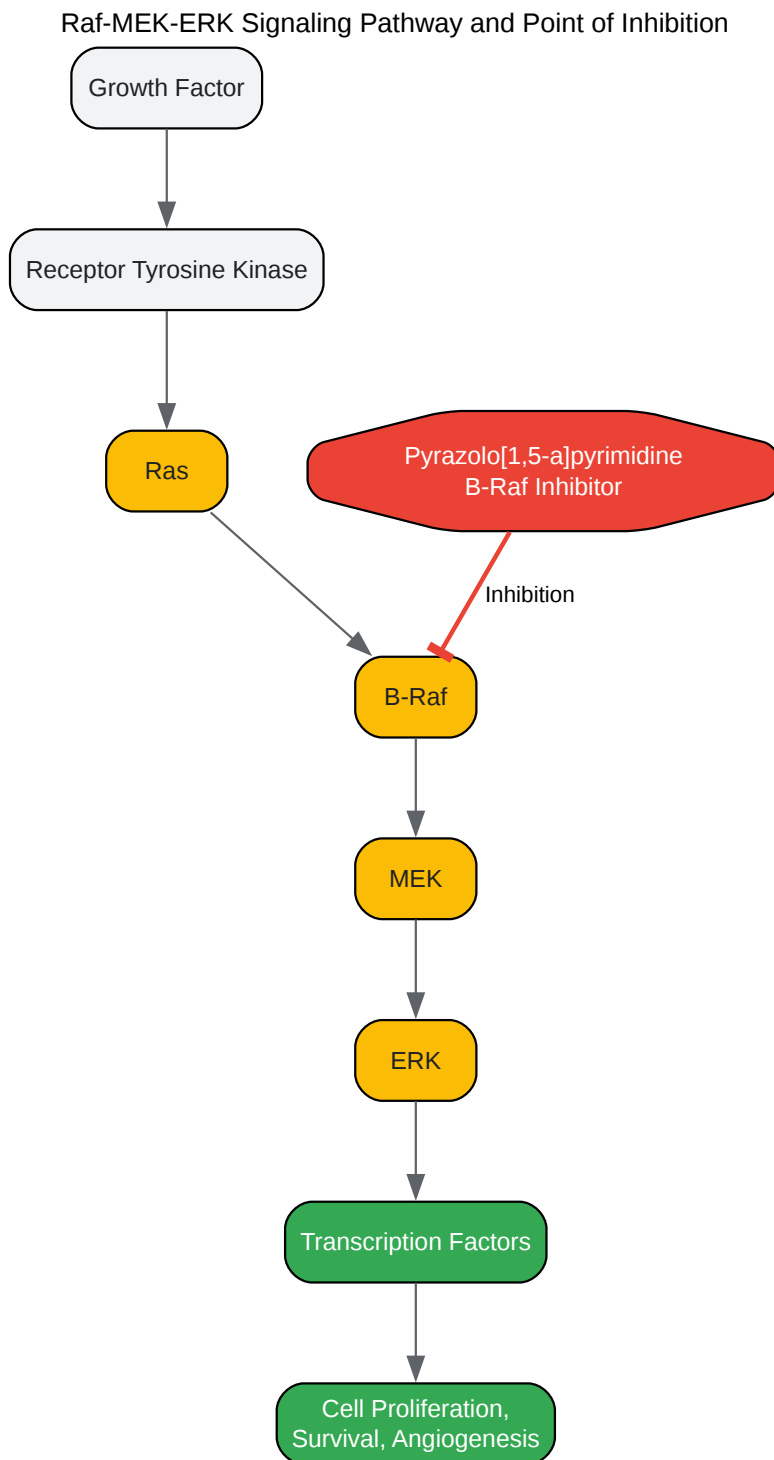


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The diverse bioactivities of the core scaffold.

Mechanism of Action: B-Raf Kinase Inhibition

One of the most significant applications for this class of compounds is the inhibition of B-Raf kinase. B-Raf is a key component of the Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers, particularly melanoma[13]. Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold can block the activity of mutant B-Raf, thereby preventing downstream signaling that leads to uncontrolled cell proliferation and survival.



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Targeting the B-Raf kinase in the MAPK pathway.

Conclusion

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemically significant molecule whose value lies primarily in its role as a versatile synthetic intermediate. While direct biological data on this specific ester is not extensively published, the pyrazolo[1,5-a]pyrimidine core it possesses is a well-established pharmacophore. The demonstrated efficacy of its derivatives across oncology, inflammation, and infectious diseases highlights the immense potential of this scaffold. The synthetic accessibility and documented protocols for this compound make it an attractive starting point for the design and synthesis of new chemical entities in drug discovery programs. Further research into the direct biological activities of this compound and its simple derivatives is warranted.

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